16-Epi-latrunculin B

Cancer Cell Cytotoxicity Actin Cytoskeleton Disruption Comparative Pharmacology

16-Epi-latrunculin B (CAS 444911-05-1, C20H29NO5S, MW 395.5) is a naturally occurring stereoisomer of the marine macrolide latrunculin B, first isolated from the Red Sea sponge Negombata magnifica. This compound belongs to the latrunculin class of actin-binding toxins and is defined by an epimeric configuration at the C-16 position relative to its parent analog, latrunculin B.

Molecular Formula C20H29NO5S
Molecular Weight 395.5 g/mol
Cat. No. B162478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Epi-latrunculin B
Synonyms(4S)-4-[(1R,4Z,8Z,10S,13R,15R)-15-hydroxy-5,10-dimethyl-3-oxo-2,14-dioxabicyclo[11.3.1]heptadeca-4,8-dien-15-yl]-2-thiazolidinone
Molecular FormulaC20H29NO5S
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=C1)C
InChIInChI=1S/C20H29NO5S/c1-13-5-3-4-6-14(2)9-18(22)25-16-10-15(8-7-13)26-20(24,11-16)17-12-27-19(23)21-17/h3,5,9,13,15-17,24H,4,6-8,10-12H2,1-2H3,(H,21,23)/b5-3-,14-9-/t13-,15-,16-,17-,20-/m1/s1
InChIKeyNSHPHXHGRHSMIK-WAXGXQFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Epi-latrunculin B Procurement: A Stereoisomeric Actin Inhibitor with Distinct Bioactivity


16-Epi-latrunculin B (CAS 444911-05-1, C20H29NO5S, MW 395.5) is a naturally occurring stereoisomer of the marine macrolide latrunculin B, first isolated from the Red Sea sponge Negombata magnifica [1]. This compound belongs to the latrunculin class of actin-binding toxins and is defined by an epimeric configuration at the C-16 position relative to its parent analog, latrunculin B [1]. Like other latrunculins, it functions by binding monomeric G-actin to disrupt microfilament organization, but its unique stereochemistry confers a distinct profile of cytotoxic potency and antiviral activity that differentiates it from closely related compounds [2].

16-Epi-latrunculin B vs. Generic Latrunculins: Why Substitution Is Not Advisable


Despite sharing a common macrolide-thiazolidinone core and an overlapping mechanism of actin disruption, the latrunculin family exhibits substantial variation in biological activity profiles [1]. Simple substitution of latrunculin B or latrunculin A for 16-epi-latrunculin B is not scientifically justified due to documented differences in cytotoxic potency, antiviral efficacy, and the critical role of stereochemical configuration. Notably, the epimeric change at C-16 results in altered growth inhibition against cancer cell lines and differential antiviral activity against HSV-1 [1]. Furthermore, docking studies and bioactivity assessments of semisynthetic analogs confirm that even minor modifications to the latrunculin core can abolish activity, underscoring the structural sensitivity of this compound class [1].

16-Epi-latrunculin B: Quantified Differentiation Evidence vs. Latrunculin B and A


Cytotoxic Differentiation: 16-Epi-latrunculin B Exhibits Reduced Potency vs. Latrunculin B in HeLa Cell Growth Inhibition

In a direct comparison within the same study, 16-epi-latrunculin B demonstrated significantly reduced potency against HeLa cervical cancer cells compared to its parent stereoisomer, latrunculin B. While latrunculin B inhibited HeLa cell growth with an IC50 of 1.4 µM, 16-epi-latrunculin B required a higher concentration, exhibiting an IC50 of 3.9 µM [1]. This represents a 2.8-fold decrease in potency attributable solely to the epimeric change at C-16.

Cancer Cell Cytotoxicity Actin Cytoskeleton Disruption Comparative Pharmacology

Antiviral Differentiation: 16-Epi-latrunculin B Shows HSV-1 Activity Not Reported for Latrunculin B

The original isolation and characterization study reported a specific antiviral effect for 16-epi-latrunculin B against herpes simplex virus type 1 (HSV-1) with an ED50 of 1 µg/mL [1]. In contrast, the same study found that the parent compound, latrunculin B, exhibited no antiviral activity against HSV-1 [1]. This clear functional divergence demonstrates that the epimeric configuration at C-16 is critical for this specific bioactivity.

Antiviral Activity Herpes Simplex Virus Structure-Activity Relationship

Actin Polymerization Inhibition: 16-Epi-latrunculin B Is Less Potent than Latrunculin A and B

16-Epi-latrunculin B is a less potent inhibitor of actin polymerization compared to the related natural products latrunculin A and latrunculin B [1]. While the synthesis blueprint that enables access to 16-epi-latrunculin B also produces the 'even more potent actin binder latrunculin A', the 16-epimer itself requires higher concentrations (5-10 µg/mL) to effectively disrupt microfilament activity in vitro [1][2]. This establishes a clear potency ranking within the class.

Actin Polymerization In Vitro Pharmacology Cytoskeleton Dynamics

Synthetic Accessibility: 16-Epi-latrunculin B Is Produced via a Unified Synthesis Blueprint

The total synthesis route for the latrunculin class, based on iron-catalyzed C-C bond formations, provides access to 16-epi-latrunculin B, latrunculin B, and the more potent latrunculin A in excellent overall yields from a common synthetic blueprint [1]. This unified synthetic strategy ensures that 16-epi-latrunculin B can be reliably produced alongside its analogs, providing a consistent and verifiable supply chain distinct from isolation from natural sources.

Total Synthesis Chemical Supply Stereoisomer Preparation

16-Epi-latrunculin B: Recommended Research and Industrial Application Scenarios


Cancer Cell Biology: Studying Actin Dynamics with a Less Potent Latrunculin

Researchers investigating the role of the actin cytoskeleton in cancer cell proliferation, migration, or invasion can utilize 16-epi-latrunculin B (IC50 = 3.9 µM on HeLa cells) as a less potent alternative to latrunculin B (IC50 = 1.4 µM) [1]. This allows for the induction of partial actin disruption or the exploration of concentration-dependent effects, which may be critical for distinguishing specific cytoskeletal functions from general cytotoxicity. The compound's documented activity against mouse KA31T and NIH3T3 tumor cells (GI50s = 1 and 4 µg/mL, respectively) further supports its use in comparative oncology studies [2].

Antiviral Research: Investigating HSV-1 Inhibition via Actin Disruption

Given its unique, quantifiable antiviral activity against HSV-1 (ED50 = 1 µg/mL) — an activity absent in the parent compound latrunculin B [1] — 16-epi-latrunculin B is a valuable tool for studying the intersection of viral infection, host cell cytoskeletal reorganization, and viral egress. This specific bioactivity makes it the compound of choice for virology labs exploring actin-dependent mechanisms in herpesvirus replication and spread.

Chemical Biology and SAR Studies: Probing the Stereochemical Requirements of Actin Binding

16-Epi-latrunculin B serves as a critical comparator for structure-activity relationship (SAR) studies aimed at elucidating the precise binding mode of latrunculins to G-actin. Its reduced potency in both actin polymerization (effective at 5-10 µg/mL) and cytotoxicity assays, compared to latrunculin B and A [1][2], provides a key data point for computational docking and free energy calculations. This allows researchers to test hypotheses regarding the importance of the C-16 stereocenter for high-affinity interaction with the actin target.

Technical Documentation Hub

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